2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-fluoro-2-methoxyphenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzene and isonicotinic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to couple the 5-fluoro-2-methoxybenzene with a suitable boronic acid derivative of isonicotinic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) can yield amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features but lacking the fluorine and methoxy groups.
5-Fluoro-2-methoxybenzoic Acid: Shares the fluorine and methoxy groups but differs in the carboxylic acid moiety.
Uniqueness: 2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJUBYUNOTNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687578 |
Source
|
Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255635-38-1 |
Source
|
Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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